(3-Bromo-4-iodophenyl)methanol
Description
Position of (3-Bromo-4-iodophenyl)methanol as a Versatile Synthetic Building Block
The strategic placement of three different functional groups—an iodo, a bromo, and a benzylic alcohol—on a single phenyl ring makes this compound a highly versatile building block in organic synthesis. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility. The C-I bond is considerably more susceptible to oxidative addition to transition metal catalysts, such as palladium, than the C-Br bond. This reactivity differential allows for selective functionalization at the C-4 position.
This chemoselectivity is extensively exploited in sequential cross-coupling reactions. For instance, a Suzuki or Sonogashira reaction can be performed selectively at the C-I bond, leaving the C-Br bond untouched for subsequent transformations. This stepwise approach is fundamental to creating highly complex and polysubstituted aromatic structures from a relatively simple starting material. The order of reactivity for aryl halides in such coupling reactions is generally Ar-I > Ar-Br > Ar-Cl. mdpi.com
The benzylic alcohol group further expands its synthetic potential. This group can undergo a variety of transformations:
Oxidation: The alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, which are themselves valuable functional groups for further reactions.
Substitution: The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution to introduce other functionalities.
Etherification: It can react with other alcohols to form ethers. researchgate.netresearchgate.net
This trifecta of reactive sites allows chemists to design intricate synthetic pathways, making this compound a valuable precursor for pharmaceuticals, agrochemicals, and advanced materials.
Significance of Dihalogenated Benzylic Alcohols in Contemporary Chemical Research
Dihalogenated benzylic alcohols are a class of reagents that offer significant advantages in modern synthetic chemistry. Their importance stems from their capacity to act as scaffolds for building molecular complexity in a controlled and predictable manner. The presence of two halogen atoms on the aromatic ring provides two distinct handles for functionalization.
The ability to perform selective and sequential cross-coupling reactions is a major focus of their application. By choosing the appropriate catalyst and reaction conditions, chemists can selectively manipulate one halogen while preserving the other for a later step. This regioselective functionalization is critical for the synthesis of polysubstituted aromatic compounds, a common motif in many biologically active molecules and functional materials.
The benzylic alcohol moiety complements the reactivity of the aryl halides. It can be used to introduce a variety of side chains or be transformed into other functional groups, adding another dimension to the synthetic utility of these compounds. For example, the direct conversion of tertiary benzyl (B1604629) alcohols to vicinal halohydrins has been demonstrated using N-halosuccinimides. mdpi.com This multi-functionality makes dihalogenated benzylic alcohols powerful tools in drug discovery, materials science, and the development of novel synthetic methodologies.
Overview of Research Trajectories for Aryl Halide and Benzylic Alcohol Functionalities
The chemistry of aryl halides and benzylic alcohols is a dynamic and continuously evolving field of research.
Aryl Halide Chemistry: A dominant theme in aryl halide research is the advancement of transition-metal-catalyzed cross-coupling reactions. scienceopen.com Key research trajectories include:
Catalyst Development: Significant effort is dedicated to designing more efficient and robust catalysts, particularly those based on palladium. nih.gov The development of new ligands, such as electron-rich phosphines, aims to improve catalyst performance, broaden the substrate scope to include less reactive aryl chlorides, and enable reactions under milder, more environmentally friendly conditions. mdpi.comnih.gov Ligand-free systems are also being explored to simplify reaction setups and reduce costs. rsc.org
Expansion of Reaction Scope: Researchers are constantly working to expand the range of nucleophiles and electrophiles that can participate in these reactions, leading to the formation of a wide variety of C-C and C-heteroatom bonds. researchgate.net
Mechanistic Understanding: Detailed mechanistic studies, including the use of computational and kinetic methods, are being conducted to better understand the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination. nih.gov This deeper understanding facilitates the rational design of improved catalytic systems.
| Cross-Coupling Reaction | Description |
| Suzuki-Miyaura Coupling | Reaction of an aryl halide with an organoboron compound. mdpi.com |
| Sonogashira Coupling | Reaction of an aryl halide with a terminal alkyne. mdpi.com |
| Heck Coupling | Reaction of an aryl halide with an alkene. rsc.org |
| Stille Coupling | Reaction of an aryl halide with an organotin compound. rsc.org |
| Buchwald-Hartwig Amination | Reaction of an aryl halide with an amine. |
Table 2: Common Cross-Coupling Reactions for Aryl Halides.
Benzylic Alcohol Chemistry: Research on benzylic alcohols is focused on developing new methods for their synthesis and functionalization. google.com Current trends include:
Oxidative Transformations: There is a strong emphasis on developing green and selective oxidation methods to convert benzylic alcohols into aldehydes, ketones, or carboxylic acids. beilstein-journals.org This includes the use of electrochemical methods and environmentally benign oxidants.
Dehydrative Coupling: Catalytic dehydrative substitution reactions of alcohols are gaining traction as a sustainable method for forming C-C, C-O, C-N, and C-S bonds, with water as the only byproduct. acs.orgresearchgate.net
C-H Functionalization: The direct functionalization of C-H bonds adjacent to the alcohol group or at other positions on the aromatic ring is a rapidly advancing area. nih.gov For example, Pd/NBE relay catalysis has been used for the meta-C–H functionalization of benzylic alcohol derivatives. nih.gov
Asymmetric Synthesis: The development of catalytic methods for the enantioselective synthesis and transformation of chiral benzylic alcohols remains a significant goal.
The convergence of these research efforts continually enhances the synthetic toolbox available to chemists, allowing for the more efficient and innovative construction of complex molecules from versatile building blocks like this compound.
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-4-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBWGDPWHYKLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307927 | |
| Record name | 3-Bromo-4-iodobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249647-26-5 | |
| Record name | 3-Bromo-4-iodobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=249647-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-iodobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-iodobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Bromo 4 Iodophenyl Methanol
Direct Synthesis Approaches to (3-Bromo-4-iodophenyl)methanol
Reductive Transformations of Halogenated Aromatic Aldehydes (e.g., 3-Bromo-4-iodobenzaldehyde)
A common and straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3-bromo-4-iodobenzaldehyde (B3038617). This transformation can be achieved using a variety of reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a frequently employed reagent for this purpose. For instance, the reaction of 3-bromo-4-iodobenzaldehyde with sodium borohydride in ethanol (B145695) provides this compound in high yield. acs.org Another approach involves the use of borane (B79455) in tetrahydrofuran, which also effectively reduces the aldehyde to the alcohol. chemicalbook.com
Transfer hydrogenation represents another viable reductive strategy. This method utilizes a hydrogen donor in the presence of a catalyst. For example, palladium nanoparticles supported on mesoporous graphitic carbon nitride can catalyze the transfer hydrogenation of aldehydes to their corresponding alcohols. researchgate.net
| Precursor | Reagent(s) | Product | Yield |
| 3-Bromo-4-iodobenzaldehyde | Sodium Borohydride, Ethanol | This compound | High |
| 3-Bromo-4-iodobenzaldehyde | Borane, Tetrahydrofuran | This compound | 88% chemicalbook.com |
Benzylic C-H Oxidation Strategies for Substituted Toluenes
The direct oxidation of the benzylic C-H bond in a substituted toluene (B28343), such as 1-bromo-2-iodo-4-methylbenzene, to the corresponding alcohol is a less common but potential route. The selective oxidation of a methyl group to a primary alcohol can be challenging, as over-oxidation to the aldehyde or carboxylic acid is a common side reaction. thieme-connect.de Various methods for benzylic oxidation have been developed, often employing transition metal catalysts or photocatalysis. nih.govmdpi.com For example, certain polyoxometalate hybrid catalysts have shown selectivity for the oxidation of benzylic C-H bonds. mdpi.com However, specific examples of the successful application of these methods for the direct synthesis of this compound from the corresponding toluene are not widely reported.
Multi-step Convergent and Divergent Synthetic Routes
Synthesis via Diazotization and Halogenation of Anilines
A versatile multi-step approach involves the diazotization of an appropriately substituted aniline (B41778), followed by a Sandmeyer-type reaction to introduce one of the halogen atoms. For example, a synthetic route could commence with an aminobenzyl alcohol derivative. The amino group can be converted to a diazonium salt, which is then displaced by a halide. A notable example involves the diazotization and subsequent bromination of 2-methyl-4-iodoaniline to generate 2-bromo-4-iodotoluene. google.com This intermediate can then be further functionalized. The Gomberg-Bachmann reaction, which involves the arylation of anilines with aryl diazotates, provides another avenue for creating C-C bonds, although it is more commonly used for biphenyl (B1667301) synthesis. researchgate.net
Barbier-Type Reactions and Analogous C-C Bond Formations to Access this compound Frameworks
Barbier-type reactions, which involve the in-situ formation of an organometallic reagent that then reacts with a carbonyl compound, can be employed to construct the carbon skeleton. ijacskros.comuni-regensburg.de For instance, an organomagnesium or organozinc reagent derived from a dihalobenzene could react with formaldehyde (B43269) or a synthetic equivalent to introduce the hydroxymethyl group. While conceptually sound, the regioselective formation of the organometallic species from a dihalo- or trihalobenzene can be challenging.
Regioselective Halogenation of Phenylmethanol Precursors
The synthesis of this compound can also be achieved through the regioselective halogenation of a suitable phenylmethanol precursor. This strategy relies on the directing effects of the existing substituents on the aromatic ring to control the position of the incoming halogen. For example, starting with a bromophenylmethanol or iodophenylmethanol, the second halogen can be introduced. The success of this approach hinges on the ability to control the regiochemistry of the halogenation reaction, which can be influenced by the choice of halogenating agent and reaction conditions. msu.edu
A documented synthesis of a related compound, 2-bromo-5-iodo-benzyl alcohol, illustrates a multi-step sequence that includes iodination, diazotization/bromination, and subsequent benzylic bromination followed by hydrolysis. google.com This highlights the potential for sequential halogenation and functional group manipulation in constructing such molecules.
| Starting Material | Key Transformation(s) | Intermediate(s) | Final Product |
| 2-Methyl-4-iodoaniline | Diazotization, Bromination | 2-Bromo-4-iodotoluene | (via further steps) this compound |
| 3-bromo-4-iodobenzoic acid | Reduction | - | This compound chemicalbook.com |
Derivatization from Alternative Bromo-iodophenyl Isomers
The preparation of this compound from an alternative bromo-iodophenyl isomer typically proceeds through the synthesis of an intermediate, 3-bromo-4-iodobenzaldehyde, which is then reduced to the target benzyl (B1604629) alcohol. A plausible synthetic route can commence from a commercially available isomer, such as 3-bromophenol (B21344), and introduce the iodo group at the desired position before functional group manipulation to yield the final product.
Step 1: Iodination of 3-Bromophenol
The initial step involves the regioselective iodination of 3-bromophenol. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. To achieve the desired 4-iodo substitution, specific iodinating reagents and conditions are employed. One common method is the use of N-iodosuccinimide (NIS) in a suitable solvent.
Reaction: 3-Bromophenol is treated with N-iodosuccinimide (NIS) to introduce an iodine atom at the 4-position, yielding 3-bromo-4-iodophenol.
Step 2: Conversion of 3-Bromo-4-iodophenol to 3-Bromo-4-iodobenzaldehyde
With the di-halogenated phenol (B47542) in hand, the next stage involves the conversion of the phenolic hydroxyl group to a formyl group. This can be accomplished through various methods, such as the Vilsmeier-Haack reaction or by first protecting the hydroxyl group, followed by ortho-metalation and formylation. A more direct approach is the Duff reaction or similar formylation reactions specific for phenols.
Reaction: 3-Bromo-4-iodophenol is subjected to formylation conditions to introduce a formyl group, resulting in the formation of 3-bromo-4-iodobenzaldehyde.
Step 3: Reduction of 3-Bromo-4-iodobenzaldehyde to this compound
The final step in this synthetic sequence is the reduction of the aldehyde functionality of 3-bromo-4-iodobenzaldehyde to a primary alcohol. This is a standard and high-yielding transformation in organic synthesis. A patent document explicitly mentions the preparation of 3-bromo-4-iodobenzaldehyde from this compound via oxidation, confirming the viability of the reverse reduction reaction. google.com
Reaction: 3-Bromo-4-iodobenzaldehyde is reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol, to afford this compound. openmedicinalchemistryjournal.com
The following table summarizes the key transformations in this synthetic route:
| Step | Starting Material | Key Reagents | Product | Transformation |
| 1 | 3-Bromophenol | N-Iodosuccinimide (NIS) | 3-Bromo-4-iodophenol | Electrophilic Iodination |
| 2 | 3-Bromo-4-iodophenol | Formylating agents | 3-Bromo-4-iodobenzaldehyde | Formylation |
| 3 | 3-Bromo-4-iodobenzaldehyde | Sodium Borohydride (NaBH₄) | This compound | Aldehyde Reduction |
This multi-step derivatization from an isomeric starting material like 3-bromophenol provides a reliable method for the synthesis of this compound, with each step being a well-established and high-yielding reaction in organic chemistry. The strategic introduction of the halogen substituents and subsequent functional group manipulations are key to the successful preparation of the target compound.
Chemical Transformations and Reactivity Profiles of 3 Bromo 4 Iodophenyl Methanol
Reactions Involving the Benzylic Hydroxyl Group of (3-Bromo-4-iodophenyl)methanol
The benzylic hydroxyl group is a primary alcohol, and its position adjacent to the benzene (B151609) ring dictates its reactivity. It can readily participate in oxidation, substitution, and derivatization reactions.
Selective Oxidation Reactions to Carbonyl Derivatives
The primary alcohol moiety of this compound can be selectively oxidized to either the corresponding aldehyde, (3-bromo-4-iodobenzaldehyde), or the carboxylic acid, (3-bromo-4-iodobenzoic acid), depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents are typically employed for the synthesis of the aldehyde to prevent over-oxidation.
Common reagents for the selective oxidation to the aldehyde include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions such as Swern or Moffatt oxidation. For the conversion to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or ruthenium tetroxide (RuO₄) are effective. The reactions are generally high-yielding, provided that the conditions are carefully controlled to avoid side reactions involving the halogen substituents.
| Product | Oxidizing Agent | Typical Solvent | Reaction Conditions | Illustrative Yield |
|---|---|---|---|---|
| 3-Bromo-4-iodobenzaldehyde (B3038617) | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | ~85-95% |
| 3-Bromo-4-iodobenzoic acid | Potassium Permanganate (KMnO₄) | Water/Pyridine | Reflux | ~70-85% |
Nucleophilic Substitution Processes at the Benzylic Position
The benzylic hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding benzylic chloride or bromide, respectively. These benzylic halides are highly reactive towards a wide range of nucleophiles, allowing for the introduction of various functional groups at the benzylic position.
The mechanism typically proceeds through an SN2 pathway, although an SN1 mechanism can be favored under certain conditions due to the stability of the resulting benzylic carbocation.
Esterification and Etherification Reactions
This compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst.
Etherification can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, like sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage.
Reactivity of the Aromatic Halogen Substituents (Bromine and Iodine) in this compound
The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds on the aromatic ring are key sites for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The differential reactivity of the aryl iodide and aryl bromide moieties is a crucial feature of this molecule's chemistry. The C-I bond is significantly weaker and more reactive than the C-Br bond. This difference allows for selective, stepwise functionalization of the aromatic ring. In palladium-catalyzed reactions, the oxidative addition of the palladium(0) catalyst into the C-I bond occurs at a much faster rate and under milder conditions than the oxidative addition into the C-Br bond.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orglibretexts.org For this compound, the Suzuki-Miyaura reaction can be performed with high chemoselectivity at the iodine position. By carefully selecting the catalyst, ligands, and reaction temperature, it is possible to couple an aryl or vinyl boronic acid exclusively at the C-4 position, leaving the C-Br bond at C-3 intact for subsequent transformations. nih.gov
The general scheme involves the oxidative addition of a Pd(0) catalyst to the aryl iodide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org
Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound proceeds preferentially at the more reactive C-I bond. This allows for the selective introduction of a vinyl group at the C-4 position. The reaction typically involves a Pd(0) or Pd(II) catalyst, a phosphine (B1218219) ligand, and an organic or inorganic base. organic-chemistry.org
| Reaction Type | Coupling Partner | Catalyst System (Illustrative) | Base | Selective Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | (3-Bromo-4-phenylphenyl)methanol |
| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | (E)-(3-Bromo-4-styrylphenyl)methanol |
Following the initial selective coupling at the iodine position, the remaining bromine atom can be functionalized in a second, separate cross-coupling reaction, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems). This stepwise approach enables the synthesis of complex, unsymmetrically substituted biaryl and stilbene (B7821643) derivatives.
Nickel-Catalyzed C(sp3)-C(sp3) Cross-Couplings
The benzylic alcohol moiety in this compound provides a C(sp3)-hybridized carbon center that can participate in cross-coupling reactions. However, the hydroxyl group is a poor leaving group and typically requires activation for direct C(sp3)-C(sp3) bond formation. Modern nickel-catalyzed methods have emerged that enable the direct use of benzylic alcohols in cross-electrophile couplings, bypassing the need for pre-functionalization. nii.ac.jpacs.org
These transformations often proceed via a dynamic kinetic cross-coupling strategy. dicp.ac.cn The alcohol is converted in situ into a more reactive intermediate, such as a benzyl (B1604629) oxalate, which then enters the nickel catalytic cycle. dicp.ac.cn Alternatively, co-reductants like low-valent titanium can facilitate the homolytic C–O bond cleavage to generate a benzyl radical, which is then intercepted by the nickel catalyst. nii.ac.jp This approach allows for the coupling of the benzylic carbon with various alkyl electrophiles.
While specific studies on this compound are not prevalent, the established reactivity of benzylic alcohols suggests its potential application in such reactions. A hypothetical coupling is presented below.
Table 1: Hypothetical Nickel-Catalyzed C(sp3)-C(sp3) Cross-Coupling
| Starting Material | Coupling Partner (R-X) | Catalyst System (Illustrative) | Expected Product |
|---|---|---|---|
| This compound | Alkyl Bromide (e.g., 1-bromobutane) | Ni Catalyst, Ligand, Reductant (e.g., Mn or Zn) | 1-Bromo-2-iodo-4-pentylbenzene |
| This compound | Alkenyl Bromide (e.g., vinyl bromide) | Ni Catalyst, Ligand, Reductant | 1-Bromo-4-(prop-2-en-1-yl)-2-iodobenzene |
Carbon-Heteroatom (C-N, C-O) Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann-type)
The presence of two different halogen atoms on the aromatic ring of this compound allows for chemoselective carbon-heteroatom bond formation. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond (C-I: ~272 kJ/mol, C-Br: ~336 kJ/mol), the iodine atom is significantly more reactive in transition-metal-catalyzed cross-coupling reactions. nih.gov
Buchwald-Hartwig Amination: This palladium- or nickel-catalyzed reaction enables the formation of C-N bonds. libretexts.org When this compound is subjected to Buchwald-Hartwig conditions with an amine, selective substitution at the C-I bond is expected. Studies on analogous bromoiodoarenes have demonstrated high selectivity for the C-I bond in nickel-catalyzed aminations, leaving the C-Br bond intact for subsequent transformations. nih.gov
Ullmann-type Coupling: The copper-catalyzed Ullmann reaction is a classical method for forming C-O and C-N bonds. nih.govwikipedia.org Modern modifications have improved the scope and mildness of this reaction. In competitive systems involving bromo- and iodo-substituents, Ullmann-type couplings also show high chemoselectivity for reaction at the more labile C-I bond. nih.gov This allows for the selective synthesis of 4-alkoxy- or 4-amino-3-bromobenzyl alcohols.
Table 2: Predicted Products of Chemoselective C-N and C-O Cross-Coupling Reactions
| Reaction Type | Nucleophile | Catalyst (Illustrative) | Predicted Major Product |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aniline (B41778) | Pd or Ni catalyst with phosphine ligand | (3-Bromo-4-(phenylamino)phenyl)methanol |
| Buchwald-Hartwig Amination | Morpholine | Pd or Ni catalyst with phosphine ligand | (3-Bromo-4-morpholinophenyl)methanol |
| Ullmann Condensation | Phenol (B47542) | CuI, Ligand (e.g., 1,10-phenanthroline) | (3-Bromo-4-phenoxyphenyl)methanol |
| Ullmann Condensation | Methanol (B129727) (as sodium methoxide) | CuI, Ligand | (3-Bromo-4-methoxyphenyl)methanol |
Electrophilic Aromatic Substitution Reactions at the Benzene Ring
Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the three existing substituents: the hydroxymethyl group (-CH2OH), the bromine atom (-Br), and the iodine atom (-I). chemistrytalk.org The regiochemical outcome depends on the interplay of their electronic and steric properties.
-CH2OH (Hydroxymethyl): This group is weakly activating and an ortho, para-director.
-Br (Bromo) and -I (Iodo): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org
The available positions for substitution are C2, C5, and C6. The directing effects on these positions are as follows:
Position C2: Para to the activating -CH2OH group and ortho to the -Br group.
Position C5: Ortho to the activating -CH2OH group and ortho to the -I group.
Position C6: Para to the -Br group and meta to both -CH2OH and -I groups.
The activating -CH2OH group exerts the strongest influence, directing incoming electrophiles primarily to its ortho (C5) and para (C2) positions. Between these two, position C5 is generally favored. Although C2 is electronically activated (para to -CH2OH), it is sterically hindered by the adjacent -Br and -CH2OH groups. Position C5, being ortho to both the -CH2OH and -I groups, represents a highly activated and sterically accessible site. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position.
Halogen-Metal Exchange Processes and Subsequent Quenching Reactions
Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org The reaction rate is highly dependent on the halogen, following the general trend I > Br > Cl. wikipedia.org
For this compound, treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures would result in a highly chemoselective exchange at the C-I bond. This process generates a (3-bromo-4-lithiophenyl)methanol intermediate, leaving the C-Br bond untouched. This lithiated species is a potent nucleophile and can be trapped (quenched) with a wide array of electrophiles to introduce new functional groups exclusively at the C4 position.
Table 3: Potential Products from Halogen-Metal Exchange and Electrophilic Quenching
| Step 1: Reagent | Step 2: Quenching Electrophile | Resulting Product |
|---|---|---|
| n-BuLi | CO2, then H+ workup | 2-Bromo-4-(hydroxymethyl)benzoic acid |
| n-BuLi | DMF (N,N-Dimethylformamide) | 2-Bromo-4-(hydroxymethyl)benzaldehyde |
| n-BuLi | D2O (Deuterium oxide) | (3-Bromo-4-deutero-phenyl)methanol |
| n-BuLi | Acetone | 2-(2-Bromo-4-(hydroxymethyl)phenyl)propan-2-ol |
Spectroscopic and Structural Elucidation of 3 Bromo 4 Iodophenyl Methanol and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of (3-Bromo-4-iodophenyl)methanol provides key information about the number, environment, and coupling of protons in the molecule. In a typical spectrum, the benzylic protons (CH₂OH) appear as a singlet, indicating no adjacent protons to couple with. The aromatic protons on the substituted phenyl ring exhibit a more complex pattern due to their different chemical environments and spin-spin coupling interactions.
For a related compound, [4-(Benzyloxy)-3-iodophenyl]methanol, the ¹H NMR spectrum (in CDCl₃) shows a singlet for the benzylic protons (CH₂OH) at 4.58 ppm. acs.org The aromatic protons appear at 7.81 ppm (doublet, J = 2.1 Hz), 7.26 ppm (doublet of doublets, J = 8.3, 2.1 Hz), and 6.83 ppm (doublet, J = 8.3 Hz). acs.org These signals correspond to the protons on the substituted benzene (B151609) ring.
Table 1: Representative ¹H NMR Data for this compound Analogues
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| (4-Bromo-3-iodophenyl)methanol | Methanol (B129727) | Not explicitly detailed, but synthesis from the corresponding aldehyde is reported. beilstein-journals.org |
| [4-(Benzyloxy)-3-iodophenyl]methanol | CDCl₃ | 7.81 (d, J=2.1 Hz, 1H), 7.26 (dd, J=8.3, 2.1 Hz, 1H), 6.83 (d, J=8.3 Hz, 1H), 5.15 (s, 2H), 4.58 (s, 2H), 1.78 (s, br, 1H) acs.org |
| 3-Bromobenzyl alcohol | Not specified | Not explicitly detailed, but the compound is commercially available. nih.gov |
| (4-bromophenyl)(phenyl)methanol | CD₃CN | Not explicitly detailed, but the spectrum is available. rsc.org |
This table presents data for analogues to illustrate typical chemical shifts. Specific data for this compound was not found in the search results.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents (bromine, iodine, and the hydroxyl group).
For the analogue [4-(Benzyloxy)-3-iodophenyl]methanol, the ¹³C NMR spectrum (in CDCl₃) shows the benzylic carbon (CH₂OH) at 64.2 ppm. acs.org The aromatic carbons appear at 156.8, 138.5, 136.5, 135.5, 128.7, 128.5, 128.0, 127.1, 112.7, and 87.0 ppm, with the carbon bearing the iodine substituent (C-3) at a characteristically upfield shift of 87.0 ppm. acs.org
Table 2: Representative ¹³C NMR Data for this compound Analogues
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| [4-(Benzyloxy)-3-iodophenyl]methanol | CDCl₃ | 156.8, 138.5, 136.5, 135.5, 128.7, 128.5, 128.0, 127.1, 112.7, 87.0, 71.1, 64.2 acs.org |
| 3-Bromobenzyl alcohol | Not specified | Data available from commercial sources. nih.gov |
This table presents data for an analogue to illustrate typical chemical shifts. Specific data for this compound was not found in the search results.
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals and elucidating the connectivity of atoms.
COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons.
For instance, in the analysis of [4-(Benzyloxy)-3-iodophenyl]methanol, HSQC and HMBC experiments were used to assign the ¹H and ¹³C NMR spectra definitively. acs.org
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and vibrational modes of a molecule. These methods are complementary and offer a comprehensive picture of the molecular structure.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol group, C-H stretches of the aromatic ring and the methylene (B1212753) group, C-C stretching vibrations within the aromatic ring, and C-O stretching of the alcohol. The C-Br and C-I stretching vibrations are typically found in the fingerprint region at lower wavenumbers.
In a study of the related compound [4-(Benzyloxy)-3-iodophenyl]methanol, the FT-IR spectrum showed a broad band at 3332 cm⁻¹ for the O-H stretch, along with other characteristic peaks for the aromatic and benzylic groups. acs.org For (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one, a related compound with similar substitutions, the C-Br stretching vibration was observed at 524 cm⁻¹ in the IR spectrum. scialert.net
Table 3: Characteristic FT-IR Bands for Substituted Benzyl (B1604629) Alcohols and Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H | Stretching (alcohol) | 3600-3200 (broad) | acs.org |
| C-H | Aromatic Stretching | 3100-3000 | scialert.net |
| C-H | Aliphatic Stretching | 3000-2850 | acs.org |
| C=C | Aromatic Stretching | 1600-1450 | acs.org |
| C-O | Stretching (alcohol) | 1260-1000 | acs.org |
| C-Br | Stretching | ~680-515 | scialert.netresearchgate.net |
| C-I | Stretching | ~600-500 | scialert.net |
This table provides a general guide to expected FT-IR absorptions.
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
For halogen-substituted compounds, Raman spectroscopy can be very useful for identifying the C-Br and C-I stretching modes. In a study of a halogen-substituted indeno quinoxaline (B1680401) derivative, the C-H stretching modes of a bromophenyl ring were observed at 3064 and 2974 cm⁻¹ in the Raman spectrum. scialert.net The C-Br stretching mode for this compound was assigned to weak bands at 538 and 548 cm⁻¹ in both the IR and Raman spectra. scialert.net
The combination of FT-IR and FT-Raman spectroscopy provides a more complete vibrational analysis, aiding in the structural confirmation of this compound and its analogues.
Analysis of Halogen-Dependent Vibrational Signatures
The vibrational properties of this compound and its analogues, as determined by techniques such as Fourier-transform infrared (FT-IR) spectroscopy, are significantly influenced by the presence and nature of the halogen substituents. The mass and electronegativity of the bromine and iodine atoms, as well as their positions on the phenyl ring, dictate the frequencies of characteristic vibrational modes.
In related halogenated aromatic compounds, the carbon-halogen stretching vibrations (C-X) are particularly informative. The C-Br stretching vibration is typically observed in the range of 600-500 cm⁻¹, while the C-I stretch, involving a heavier atom, appears at a lower frequency, generally between 500-400 cm⁻¹. For this compound, distinct bands corresponding to both C-Br and C-I stretches are expected.
Studies on analogous compounds, such as (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one, have identified C-Br and C-I stretching vibrations, providing a reference for the expected spectral regions for the title compound. researchgate.net For instance, in a similar chalcone (B49325) derivative, C-Br and C-I stretches were observed at 1106 and 1052 cm⁻¹ respectively in the IR spectrum. researchgate.net In another related molecule, (3-(4-Bromophenyl)-isoxazol-5-yl) methanol, the C-Br stretch is observed at 683 cm⁻¹. researchgate.net
The hydroxyl (-OH) and methylene (-CH₂OH) groups also give rise to characteristic vibrational bands. The O-H stretching vibration is typically a broad band in the region of 3400-3200 cm⁻¹, its broadening being indicative of hydrogen bonding. The C-O stretching vibration of the primary alcohol is expected in the 1050-1000 cm⁻¹ region. The conformational complexities of the methanol group can also influence the vibrational spectrum. nih.gov
A comparative analysis of the vibrational spectra of various di-halogenated phenyl methanols would reveal systematic shifts in these key vibrational frequencies. The table below summarizes typical vibrational frequencies for key functional groups in halogenated aromatic alcohols based on data from analogous structures.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Influencing Factors |
| O-H Stretch | 3400 - 3200 | Hydrogen bonding (intermolecular or intramolecular) |
| Aromatic C-H Stretch | 3100 - 3000 | Substitution pattern on the aromatic ring |
| Aliphatic C-H Stretch | 2960 - 2850 | - |
| C=C Aromatic Ring Stretch | 1600 - 1450 | Substitution pattern and nature of substituents |
| C-O Stretch | 1050 - 1000 | Primary alcohol nature |
| C-Br Stretch | 600 - 500 | Electronic effects of other substituents |
| C-I Stretch | 500 - 400 | Electronic effects of other substituents |
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals (typically π orbitals of the benzene ring) to higher energy anti-bonding orbitals (π*). The benzene ring and its substituents act as the primary chromophore.
The electronic spectrum of benzene-derived compounds typically shows multiple absorption bands corresponding to π → π* transitions. The presence of halogen atoms and the hydroxymethyl group as substituents on the benzene ring modifies the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). Halogens, with their lone pairs of electrons, can participate in resonance with the π-system of the ring (a +R effect) and also exert an inductive electron-withdrawing effect (-I effect). This dual influence affects the position and intensity of the absorption bands.
For di-substituted benzenes, the positions of the substituents are critical. In this compound, the 1,2,4-substitution pattern will influence the electronic transitions. Studies on related halogenated compounds show characteristic absorption maxima in the UV region. For example, meso-tetrakis-(4-halophenyl) porphyrins exhibit distinct spectral properties based on the halogen present. researchgate.net While specific λ_max values for the title compound are not detailed in the available literature, a comparison with its parent compounds and other halogenated analogues allows for an estimation of its UV absorption profile.
| Compound/Analogue Type | Expected λ_max Region (nm) | Transition Type | Notes |
| Benzene | ~204, ~256 | π → π | Reference spectrum |
| Halogenated Benzene | 260 - 280 | π → π | Bathochromic (red) shift compared to benzene due to auxochromic effects of halogens. |
| This compound | 260 - 290 (estimated) | π → π* | The combined electronic effects of the -Br, -I, and -CH₂OH groups are expected to cause a further shift in the absorption bands compared to singly substituted benzenes. |
Investigations into Chromophoric Properties
The chromophoric properties of this compound are dominated by the substituted benzene ring. wikipedia.org A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light in the visible region of the spectrum. While this compound itself is a colorless compound (absorbing in the UV region), its electronic properties are foundational to understanding the characteristics of more complex molecules derived from it. nih.gov
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
While the specific crystal structure of this compound is not publicly available, reports on its synthesis mention the use of SC-XRD to determine the absolute configuration of a key intermediate, indicating that crystalline derivatives of this system are amenable to such analysis. lookchem.com The general methodology involves growing a single crystal of sufficient quality, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. rsc.org The resulting diffraction pattern is then used to solve and refine the molecular structure. mdpi.com
Based on studies of analogous structures like (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one, one can anticipate the key structural features. researchgate.net The analysis would confirm the planarity of the phenyl ring and provide precise measurements for the C-Br and C-I bond lengths, which are expected to be in the typical ranges of ~1.90 Å and ~2.10 Å, respectively. The crystal packing would likely be dominated by hydrogen bonding from the methanol's hydroxyl group, forming chains or dimers, and potentially influenced by halogen-halogen or halogen-π interactions.
| Crystallographic Parameter | Expected Information from SC-XRD | Significance |
| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the basic repeating unit of the crystal lattice. |
| Space Group | Symmetry elements of the crystal | Describes the symmetry of the arrangement of molecules in the unit cell. |
| Atomic Coordinates | x, y, z for each atom | Provides the precise location of each atom, allowing for the determination of bond lengths, bond angles, and torsion angles. |
| Intermolecular Interactions | Hydrogen bonds, halogen bonds, van der Waals forces | Reveals how molecules are arranged relative to one another in the crystal, which influences physical properties like melting point and solubility. For instance, studies show that halogen-halogen interactions can stabilize crystal structures in related compounds. science.gov |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze crystalline materials in a powdered or microcrystalline form. icdd.com It is particularly useful for phase identification, assessing sample purity, and determining the degree of crystallinity. A PXRD pattern is a fingerprint of a crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ).
For this compound, a PXRD analysis would confirm its crystalline nature. ijacskros.com The diffraction pattern would be unique to its specific crystal phase. If multiple crystalline forms (polymorphs) of the compound exist, PXRD can be used to distinguish between them. researchgate.net
The experimental setup involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the intensity of the scattered radiation as a function of the scattering angle. The resulting diffractogram can be compared to reference patterns in databases or to a pattern calculated from single-crystal data to confirm the identity and purity of the bulk sample. rsc.orgresearchgate.net The Scherrer equation can also be applied to the peak broadening in the PXRD pattern to estimate the average size of the crystallites if they are in the nanometer range. ijacskros.com
Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Iodophenyl Methanol
Quantum Chemical Calculations for (3-Bromo-4-iodophenyl)methanol
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with increasing accuracy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a popular method for computational studies of organic molecules due to its balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For halogenated benzyl (B1604629) alcohols, the choice of functional and basis set is critical to accurately model the effects of the heavy halogen atoms.
Theoretical calculations for similar molecules, such as (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one, have been performed using DFT methods like B3LYP with basis sets such as 6-31G+(d,p) and Lanl2dz(f) to optimize the molecular geometry. researchgate.net These studies often show that optimized molecular bond lengths are slightly longer than experimental values obtained from X-ray diffraction, a difference attributed to the fact that theoretical calculations are typically performed for a molecule in the gas phase, whereas experimental data comes from the solid state. researchgate.net
The electronic structure of this compound can also be elucidated using DFT. This includes the distribution of electron density, which is key to understanding the molecule's reactivity.
Ab Initio Methods for Energetic and Structural Predictions
Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory and Coupled Cluster theory, can provide highly accurate energetic and structural predictions, though they are often more computationally demanding than DFT. rsc.org For molecules like this compound, ab initio calculations can be used to refine the geometries obtained from DFT and to calculate more precise energetic properties. For instance, in studies of benzofuran (B130515) derivatives, geometries are often optimized at the Hartree-Fock (HF) level with a 6-31G(d) basis set to find global minima before performing single-point energy calculations. tandfonline.com
Conformational Analysis and Intramolecular Interactions
Studies of Preferred Conformations and Rotational Barriers
Conformational analysis involves identifying the most stable conformations and the energy barriers to rotation around single bonds. For this compound, the key rotational barrier is that of the C-C bond connecting the phenyl ring and the methanol (B129727) group, as well as the C-O bond of the methanol group. The presence of bulky bromine and iodine atoms on the phenyl ring can influence the preferred orientation of the hydroxymethyl group through steric hindrance.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational methods can provide a range of descriptors that help to predict how and where a molecule will react.
Frontier Molecular Orbital (FMO) theory is a key concept in this area. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP) maps are another useful tool. They visualize the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This provides a guide to where the molecule is susceptible to attack by other reagents.
Reactivity descriptors derived from DFT, such as Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For this compound, these calculations would likely indicate the reactivity of the aromatic ring, as well as the hydroxyl group.
Below is a table summarizing some of the key computational parameters that would be investigated for this compound.
| Computational Parameter | Description | Relevance |
| Optimized Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Provides the fundamental structure of the molecule. |
| Optimized Bond Angles (°) | The angle formed between three atoms across at least two bonds. | Defines the molecular geometry. |
| Dihedral Angles (°) | The angle between two intersecting planes, used to define the conformation around a bond. | Determines the 3D shape and steric properties. |
| Rotational Energy Barriers (kcal/mol) | The energy required to rotate a part of the molecule around a single bond. | Indicates the flexibility of the molecule. |
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment (Debye) | A measure of the separation of positive and negative electrical charges. | Influences intermolecular forces and solubility. |
| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule. | Helps to identify electrophilic and nucleophilic sites. |
| Fukui Functions | A reactivity descriptor that indicates the propensity of a site to undergo a certain type of attack. | Predicts the regioselectivity of reactions. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. dtic.mil The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. rsc.org
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the presence of electronegative halogen atoms (bromine and iodine) and the hydroxyl group attached to the benzene (B151609) ring would significantly influence the energies of the frontier orbitals.
A hypothetical table of calculated HOMO-LUMO energies for this compound and related compounds, based on typical values from computational studies of substituted benzenes, is presented below. These values are illustrative and would require specific DFT calculations for confirmation.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzyl alcohol | -6.5 to -7.0 | -0.5 to -1.0 | 5.5 to 6.5 |
| 3-Bromobenzyl alcohol | -6.7 to -7.2 | -0.8 to -1.3 | 5.4 to 6.4 |
| 4-Iodobenzyl alcohol | -6.4 to -6.9 | -1.0 to -1.5 | 4.9 to 5.9 |
| This compound | -6.6 to -7.1 | -1.1 to -1.6 | 5.0 to 6.0 |
Note: These are estimated values based on trends observed in related molecules and are for illustrative purposes.
Mapping of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating areas of low electron density that are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a region of negative potential (red) around the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons. This makes the oxygen atom a likely site for protonation or interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential hydrogen bond donor.
The aromatic ring would display a complex potential distribution due to the presence of the bromine and iodine substituents. The electronegative halogen atoms would draw electron density away from the carbon atoms to which they are attached, creating regions of slightly positive potential on those carbons. However, the halogens themselves possess lone pairs, which can contribute to negative potential regions around them. Studies on other halogenated aromatic compounds have shown the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite the C-X bond, which can participate in halogen bonding. researchgate.net
An illustrative representation of the expected MEP features is provided in the table below:
| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |
| Oxygen of -OH group | Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor |
| Hydrogen of -OH group | Positive (Blue) | Hydrogen bond donor |
| Aromatic Ring (π-system) | Generally Negative | Susceptible to electrophilic aromatic substitution |
| Carbon attached to Bromine | Slightly Positive | Potential site for nucleophilic attack |
| Carbon attached to Iodine | Slightly Positive | Potential site for nucleophilic attack |
| Halogen atoms (σ-hole) | Positive (Blue) | Halogen bond donor |
Charge Distribution Analysis (e.g., Mulliken Population Analysis, Natural Bond Orbital Analysis)
Charge distribution analysis provides quantitative information about the partial atomic charges within a molecule, offering deeper insight into its electronic structure and reactivity. Two common methods for this analysis are Mulliken Population Analysis and Natural Bond Orbital (NBO) analysis.
Mulliken Population Analysis is a straightforward method for calculating partial atomic charges from the coefficients of the basis functions in the molecular orbitals. While computationally simple, its results can be highly dependent on the choice of basis set.
Natural Bond Orbital (NBO) Analysis provides a more chemically intuitive picture of bonding and charge distribution. nih.gov It localizes the molecular orbitals into bonding orbitals, lone pairs, and anti-bonding orbitals, which correspond closely to Lewis structures. NBO analysis provides natural atomic charges, which are generally considered to be less basis-set dependent than Mulliken charges. It also allows for the study of hyperconjugative interactions by analyzing the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. nih.gov
For this compound, NBO analysis would be expected to reveal the following:
The oxygen atom of the hydroxyl group would have a significant negative charge.
The hydrogen atom of the hydroxyl group and the carbon atom of the CH₂ group would be positively charged.
The carbon atoms attached to the bromine and iodine atoms would carry partial positive charges due to the electron-withdrawing nature of the halogens.
The bromine and iodine atoms themselves would have partial negative charges, although the presence of σ-holes could lead to more complex electrostatic interactions.
A hypothetical table of NBO charges for key atoms in this compound is presented below for illustrative purposes.
| Atom | Expected NBO Charge (a.u.) |
| O (in -OH) | -0.7 to -0.8 |
| H (in -OH) | +0.4 to +0.5 |
| C (in -CH₂OH) | +0.1 to +0.2 |
| C3 (attached to Br) | +0.05 to +0.1 |
| Br | -0.05 to -0.1 |
| C4 (attached to I) | +0.1 to +0.15 |
| I | -0.05 to -0.1 |
Note: These are estimated values based on trends observed in related molecules and are for illustrative purposes.
Theoretical Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.
Transition State Characterization and Activation Energy Calculations
The oxidation of benzyl alcohols to the corresponding aldehydes is a common and important chemical transformation. Theoretical studies on the oxidation of substituted benzyl alcohols have provided valuable insights into the reaction mechanisms. researchgate.netasianpubs.org For this compound, a computational study of its oxidation would involve locating the transition state structure for the rate-determining step, which is often the transfer of a hydride ion from the benzylic carbon to the oxidant. asianpubs.org
The geometry of the transition state would reveal the extent of bond breaking and bond formation at the peak of the energy barrier. Frequency calculations on the optimized transition state structure are crucial to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate. The activation energy (Ea) for the reaction can then be calculated as the energy difference between the transition state and the reactants.
A systematic study of the oxidation of various substituted benzyl alcohols has shown that the activation energy is influenced by the electronic nature of the substituents on the aromatic ring. rsc.org Electron-donating groups tend to lower the activation energy, while electron-withdrawing groups, such as bromine and iodine, are expected to increase it.
A hypothetical data table illustrating the expected activation energies for the oxidation of this compound compared to other benzyl alcohols is shown below.
| Substrate | Substituent Effect | Expected Activation Energy (kcal/mol) |
| Benzyl alcohol | - | 15 - 20 |
| 4-Methylbenzyl alcohol | Electron-donating | 13 - 18 |
| 4-Nitrobenzyl alcohol | Electron-withdrawing | 18 - 23 |
| This compound | Electron-withdrawing | 17 - 22 |
Note: These are estimated values for a generic oxidation reaction and are for illustrative purposes.
Solvation Effects on Reaction Pathways
Solvation can have a significant impact on reaction rates and mechanisms. researchgate.netcjcatal.com Computational models can account for solvation effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. Explicit models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.
For reactions involving this compound, the polarity of the solvent would be expected to play a crucial role. In the oxidation of benzyl alcohols, a polar solvent can stabilize the charge separation that often develops in the transition state, thereby lowering the activation energy and accelerating the reaction. asianpubs.org Computational studies on the oxidation of benzyl alcohol have shown that the reaction barrier can be significantly lower in a polar solvent like acetonitrile (B52724) compared to the gas phase. cjcatal.com
Computational Prediction and Correlation of Spectroscopic Properties
Computational methods can be used to predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These predictions can be invaluable for structure elucidation and for interpreting experimental spectra.
NMR Spectroscopy: Density Functional Theory (DFT) has become a standard tool for the prediction of ¹H and ¹³C NMR chemical shifts. acs.orgmdpi.comacs.org By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a high degree of accuracy, especially when empirical scaling factors are applied. nih.gov For this compound, DFT calculations could help in the assignment of the various proton and carbon signals in the experimental NMR spectra, particularly for the aromatic region where the signals can be complex and overlapping.
Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can aid in the assignment of the bands observed in an experimental IR spectrum. researchgate.netcdnsciencepub.com For this compound, the calculated IR spectrum would show characteristic peaks for the O-H stretch, C-H stretches of the aromatic ring and the CH₂ group, and C-O stretch, as well as vibrations associated with the C-Br and C-I bonds. Comparing the calculated and experimental spectra can help to confirm the structure of the molecule and to understand the effects of the substituents on its vibrational modes.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of a molecule. protheragen.aisharif.edu The UV-Vis spectrum of this compound would be dominated by π→π* transitions within the aromatic ring. The positions and intensities of the absorption bands would be influenced by the bromo, iodo, and hydroxymethyl substituents. TD-DFT calculations could predict the λmax values and help in the interpretation of the electronic transitions.
A summary of the types of spectroscopic data that can be predicted computationally is provided in the table below.
| Spectroscopic Technique | Predicted Parameters |
| NMR | ¹H and ¹³C Chemical Shifts, Coupling Constants |
| IR | Vibrational Frequencies and Intensities |
| UV-Vis | Excitation Energies (λmax), Oscillator Strengths |
Advanced Research Applications of 3 Bromo 4 Iodophenyl Methanol As a Precursor
Synthesis of Complex Functionalized Aromatic and Heteroaromatic Systems
The unique substitution pattern of (3-Bromo-4-iodophenyl)methanol makes it an ideal starting material for the construction of intricately functionalized aromatic and heteroaromatic compounds. The presence of two different halogen atoms allows for selective, sequential cross-coupling reactions, while the hydroxymethyl group can be readily transformed into other functional moieties.
Preparation of Ortho-, Meta-, and Para-Substituted Biaryl Compounds
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. rsc.org this compound is a valuable precursor for creating substituted biaryls due to the differential reactivity of its halogen atoms in metal-catalyzed cross-coupling reactions.
The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed reactions like the Suzuki-Miyaura and Stille couplings. rsc.orgmdpi.com This reactivity difference enables selective functionalization at the para-position to the methanol (B129727) group first. For instance, a Suzuki-Miyaura coupling reaction with an arylboronic acid can be performed under conditions that favor the reaction at the C-I bond, leaving the C-Br bond intact for subsequent transformations. researchgate.netacademie-sciences.fr This sequential approach allows for the controlled introduction of different aryl groups at specific positions.
Similarly, Stille cross-coupling reactions, which utilize organotin reagents, can be employed to form C-C bonds with high selectivity. rsc.orgmdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving the desired regioselectivity. rsc.org By carefully controlling these parameters, chemists can synthesize a diverse array of ortho-, meta-, and para-substituted biaryl methanols, which can be further elaborated into more complex structures. The resulting biaryl alcohols can also be key intermediates; for example, they can be synthesized in a two-step process involving the coupling of an aryl boronic acid with a bromo-substituted aldehyde or ketone, followed by reduction of the carbonyl group. researchgate.net
Table 1: Cross-Coupling Reactions for Biaryl Synthesis
| Coupling Reaction | Key Reagents | Typical Catalyst | Notes |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acids/esters, Base (e.g., K₃PO₄, Na₂CO₃) | Pd(OAc)₂, Pd(PPh₃)₄ | Highly versatile and tolerant of many functional groups. rsc.orgresearchgate.netacademie-sciences.fr |
| Stille | Organotin compounds (e.g., Aryl-SnR₃) | Pd(PPh₃)₄ | Tolerates a wide range of functional groups, but tin reagents are toxic. rsc.orgmdpi.com |
| Negishi | Organozinc reagents | Nickel or Palladium catalysts | Offers high reactivity and selectivity. rsc.org |
Derivatization to Chalcones and Other α,β-Unsaturated Carbonyl Systems
Chalcones, or 1,3-diaryl-2-propen-1-ones, and related α,β-unsaturated carbonyl compounds are important intermediates in the synthesis of various biologically active molecules. researchgate.net The this compound precursor can be readily oxidized to the corresponding aldehyde, 3-bromo-4-iodobenzaldehyde (B3038617). This aldehyde is a key building block for synthesizing chalcones via the Claisen-Schmidt condensation. rsc.org
In a typical Claisen-Schmidt condensation, the aldehyde reacts with an acetophenone (B1666503) in the presence of a base to form the chalcone (B49325) framework. rsc.orgnih.gov By using 3-bromo-4-iodobenzaldehyde, chalcones bearing these specific halogen substituents can be prepared. These halogenated chalcones can then undergo further functionalization through cross-coupling reactions at the bromo and iodo positions, leading to a wide variety of substituted chalcone derivatives.
Furthermore, the principles of α,β-unsaturated carbonyl synthesis can be extended beyond chalcones. For example, α-bromo-α,β-unsaturated esters can be synthesized from alcohols in a one-pot reaction involving N-bromosuccinimide and manganese dioxide. mdpi.com While not directly starting from this compound, this demonstrates the broader synthetic strategies available for creating α,β-unsaturated systems that could be adapted. The synthesis of α-iodo/bromo-α,β-unsaturated aldehydes and ketones from propargylic alcohols is another related transformation. organic-chemistry.org
Construction of Nitrogen- and Sulfur-Containing Heterocyclic Scaffolds
Nitrogen and sulfur-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. ijarst.in The functional groups of this compound provide multiple entry points for the synthesis of these important scaffolds.
The aldehyde derived from the oxidation of this compound can serve as a precursor for various nitrogen-containing heterocycles. For example, it can be used in reactions to form quinolines or isoxazoles. researchgate.netgoogle.com One approach involves the reaction of a substituted aniline (B41778) with an ethyl acrylate (B77674) derivative, followed by cyclization to form a quinolone, which can then be converted to a chloroquinoline. google.com Another method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne to form an isoxazole (B147169) ring. researchgate.net The resulting halogenated heterocyclic products can then be further diversified using the remaining bromo and/or iodo substituents.
For the synthesis of sulfur-containing heterocycles, the bromo and iodo groups can be displaced by sulfur nucleophiles or participate in metal-catalyzed C-S bond formation reactions. ijarst.inorganic-chemistry.org For instance, palladium-catalyzed coupling reactions can be used to construct thiophenes and other sulfur heterocycles. ijarst.in Radical-mediated processes have also emerged as powerful methods for synthesizing sulfur-containing heterocycles under mild conditions. ijarst.in The versatility of this compound and its derivatives allows for the strategic incorporation of this substituted phenyl moiety into a wide range of heterocyclic systems.
Enantioselective Synthesis and Chiral Induction Studies Utilizing this compound
While specific examples of enantioselective synthesis or chiral induction studies directly utilizing this compound as a chiral auxiliary or starting material are not prevalent in the searched literature, the potential for its use in this area is significant. The hydroxymethyl group can be a site for introducing chirality. For example, enantiomerically pure versions of this compound could be prepared through enzymatic resolution or asymmetric reduction of the corresponding aldehyde.
These chiral building blocks could then be used in the synthesis of optically active biaryl compounds. The presence of atropisomerism in certain sterically hindered biaryl systems is a well-known phenomenon, and the controlled synthesis of specific atropisomers is an active area of research. rsc.org Chiral ligands derived from enantiomerically pure this compound could also be developed for use in asymmetric catalysis.
Development of Novel Molecular Architectures and Extended Materials
The rigid structure and multiple reactive sites of this compound make it an attractive building block for the construction of larger, well-defined molecular architectures and extended materials with unique properties.
Precursors for Porous Aromatic Frameworks (PAFs) and Covalent Organic Frameworks (COFs)
Porous Aromatic Frameworks (PAFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline polymers with high surface areas and tunable functionalities, making them promising materials for gas storage, separation, and catalysis. the-innovation.orgacs.orgacs.orgfluorochem.co.uk The synthesis of these materials often relies on the polymerization of multifunctional monomers through reactions like Yamamoto or Suzuki coupling. the-innovation.orgacs.orgacs.org
This compound, and more commonly, related polyhalogenated aromatic compounds like tetrakis(4-bromophenyl)methane, serve as key precursors for these frameworks. the-innovation.orgacs.orgresearchgate.net The general strategy involves a coupling reaction of these polyhalogenated monomers to create a robust, porous network. the-innovation.orgacs.orgacs.org For instance, a Yamamoto-type Ullmann reaction can be used to couple tetrakis(4-bromophenyl)methane, forming a diamondoid-like porous structure. the-innovation.org Similarly, Suzuki coupling of polybrominated precursors with diboronic acids is another effective method for PAF synthesis. acs.org
The introduction of functional groups, such as the hydroxymethyl group from this compound, into the framework can impart specific properties to the resulting material. For example, hydroxymethyl-substituted PAFs have been synthesized and exhibit high surface areas. the-innovation.org These functional groups can also serve as sites for post-synthetic modification, further expanding the diversity and application of these materials.
Table 2: Porous Frameworks from Halogenated Precursors
| Framework Type | Precursor Example | Synthesis Method | Key Properties |
|---|---|---|---|
| PAF-1 | Tetrakis(4-bromophenyl)methane | Yamamoto-type Ullmann coupling | High surface area, gas adsorption (H₂, CH₄, CO₂) the-innovation.orgresearchgate.net |
| PAF-3, PAF-4 | Tetrakis(4-bromophenyl)silane, Tetrakis(4-bromophenyl)germane | Yamamoto-type Ullmann coupling | High surface areas, thermal stability researchgate.net |
| AlPor-PAF | Tetra(p-bromophenyl)porphyrin and Tetrakis(4-bromophenyl)methane | Ullmann-type coupling | Hierarchically micro–mesoporous structures, high surface area acs.org |
Building Blocks for Advanced Polymeric Materials and Oligomers
This compound is a strategically important precursor in the development of advanced polymeric materials and oligomers due to its unique combination of reactive functional groups. The presence of two distinct halogen atoms, bromine and iodine, at specific positions on the phenyl ring, along with a primary alcohol group, offers multiple pathways for polymerization and functionalization. This allows for the synthesis of polymers with precisely controlled architectures and properties, such as high thermal stability, specific electronic characteristics, and tailored solubility.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature that can be exploited in sequential cross-coupling reactions. The C-I bond is generally more reactive towards oxidative addition with transition metal catalysts, such as palladium or nickel, than the C-Br bond. This allows for selective polymerization at the iodo-position while leaving the bromo-position available for subsequent modification or further polymerization steps. This orthogonal reactivity is crucial for creating well-defined block copolymers and complex polymer architectures.
For instance, this compound can be utilized as a monomer in various cross-coupling polymerization reactions, including Suzuki, Stille, and Sonogashira couplings, to produce conjugated polymers. These polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The benzyl (B1604629) alcohol moiety can be further functionalized before or after polymerization to tune the material's properties, for example, by esterification or etherification to attach solubilizing groups or other functional units.
Research into related di-halo-aromatic monomers has demonstrated the feasibility of synthesizing high-performance polymers. For example, porous aromatic frameworks (PAFs) have been synthesized from tetrakis(4-bromophenyl)methane, showcasing the utility of halogenated phenylmethanols in creating materials with high surface areas. rsc.org Similarly, the synthesis of conductive polymers often involves the polymerization of halogenated aromatic monomers. nih.govtubitak.gov.trresearchgate.net While direct polymerization of this compound is not extensively documented in publicly available literature, its structural motifs are present in precursors for complex materials. The principles of cross-coupling polymerization of di-halo-aromatic compounds are well-established, suggesting a strong potential for this compound in this field. peerj.comsci-hub.se
The synthesis of oligomers can also be precisely controlled using this compound. Stepwise synthesis employing the differential reactivity of the C-I and C-Br bonds can lead to the formation of well-defined oligomers with specific lengths and functionalities. These oligomers can serve as models for their polymeric counterparts or be used in applications where a precise molecular weight is critical, such as in molecular electronics or as ligands for catalysts.
Table of Potential Polymeric and Oligomeric Structures Derived from this compound
| Polymer/Oligomer Type | Potential Synthetic Route | Key Properties and Applications |
| Poly(phenylene vinylene) derivative | Heck or Wittig polymerization | Electroluminescent; for OLEDs |
| Poly(phenylene ethynylene) derivative | Sonogashira polymerization | High charge carrier mobility; for OFETs and sensors |
| Poly(phenylene) derivative | Suzuki or Stille polymerization | High thermal stability, good mechanical properties; for advanced composites |
| Functionalized Oligomers | Sequential cross-coupling reactions | Well-defined structures; for molecular electronics, catalysis |
Strategic Utility in Retrosynthetic Planning for Complex Target Molecules
Retrosynthetic analysis is a powerful methodology in organic synthesis for devising synthetic routes to complex target molecules by mentally breaking them down into simpler, commercially available starting materials. uni-koeln.de this compound serves as a valuable building block in this context, offering a unique combination of functional groups that facilitate strategic disconnections. The presence of the ortho-bromo and para-iodo substituents relative to the methanol group allows for a variety of selective transformations, making it a versatile synthon for the construction of intricate molecular architectures.
The strategic utility of this compound in retrosynthesis can be highlighted by considering its application in the synthesis of complex natural products and other target molecules containing a substituted phenyl ring. The two different halogen atoms provide handles for sequential and site-selective cross-coupling reactions. For example, in a retrosynthetic plan, a complex biaryl linkage could be disconnected via a Suzuki or Stille reaction, leading back to a boronic acid or organotin derivative and a halogenated precursor. The differential reactivity of the iodo and bromo groups allows for a controlled, stepwise introduction of different aryl or alkyl groups.
A plausible retrosynthetic strategy for a hypothetical complex molecule containing a disubstituted biphenyl (B1667301) core is illustrated below. The target molecule can be disconnected at one of the biaryl bonds, leading back to this compound as a key starting material.
Hypothetical Retrosynthetic Analysis:
In this example, the more reactive iodo-position of this compound could first undergo a Suzuki coupling with an arylboronic acid to form a brominated biphenylmethanol intermediate. The methanol group could then be used for further transformations, such as oxidation to an aldehyde or conversion to a leaving group for etherification. The remaining bromo-substituent provides a site for a second cross-coupling reaction or other functionalization, adding another layer of complexity and control to the synthesis.
While a direct total synthesis employing this compound as the starting material is not prominently featured in available literature, the synthesis of related complex molecules provides strong evidence for its potential. For example, the formal total synthesis of (±)-tubocurine, a complex alkaloid, involves the use of a dihalide subunit which underscores the strategic importance of such building blocks in constructing complex molecular frameworks. acs.org The synthesis of various complex molecules often relies on building blocks with multiple, differentially reactive functional groups to enable convergent and efficient synthetic routes.
The alcohol functionality in this compound adds to its versatility. It can be protected and carried through several synthetic steps or oxidized to an aldehyde or carboxylic acid, providing entry into a wide range of other chemical transformations. This multifunctionality makes this compound a powerful tool in the arsenal (B13267) of a synthetic chemist for the strategic planning and execution of complex molecule synthesis.
Q & A
Q. Answer :
- Personal Protective Equipment (PPE) : Wear flame-retardant lab coats, nitrile gloves, and chemical splash goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid drains to prevent environmental contamination .
- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation and photodegradation .
Advanced: How can X-ray crystallography with SHELX refine the crystal structure of this compound?
Q. Answer :
Data Collection : Use high-resolution synchrotron radiation (λ ≈ 0.7–1.0 Å) to resolve heavy atoms (Br, I). Collect intensity data at 100 K to minimize thermal motion .
Structure Solution :
- SHELXT : For initial phase determination via dual-space methods, leveraging the compound’s high Z′ (heavy atoms).
- SHELXL : Refine anisotropic displacement parameters for Br and I. Apply restraints to C–O and C–Halogen bonds to stabilize convergence .
Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and voids.
Advanced: How to resolve contradictions in NMR/MS data for this compound derivatives?
Q. Answer :
- NMR Discrepancies :
- MS Artifacts :
- Halogen Loss : Electrospray ionization (ESI) may cause Br/I detachment. Use softer ionization (APCI) or isotopic pattern analysis (e.g., m/z 127 for I⁻) .
- Cross-Validation : Compare with DFT-calculated spectra (Gaussian 16) and crystallographic data .
Basic: Which analytical techniques effectively assess the purity of this compound?
Q. Answer :
- HPLC : Use a C18 column (3.5 µm, 150 mm) with 70:30 H₂O:ACN mobile phase (0.1% TFA). Detect at 254 nm; retention time ~8.2 min .
- GC-MS : Derivatize with BSTFA to improve volatility. Monitor for degradation products (e.g., dehalogenated species) .
- Elemental Analysis : Confirm Br/I stoichiometry via ICP-MS or combustion analysis (deviation <0.3% expected) .
Advanced: How do bromo/iodo substituents influence the reactivity of this compound in cross-coupling reactions?
Q. Answer :
- Electronic Effects : The electron-withdrawing Br (σₚ = 0.23) and I (σₚ = 0.18) groups activate the aryl ring for nucleophilic substitution (SNAr) but deactivate electrophilic pathways.
- Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalyst (1 mol%) with Cs₂CO₃ base in toluene at 110°C. Iodo groups react faster than bromo due to lower C–I bond dissociation energy .
- Suzuki-Miyaura Coupling : Prioritize Br for coupling (vs. I) using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O .
Advanced: What computational methods predict the tautomeric stability of this compound under varying pH?
Q. Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level. Solvent effects (water, DMSO) are modeled via PCM.
- pKa Prediction : Use ChemAxon’s MarvinSketch to estimate hydroxyl proton acidity (predicted pKa ≈ 9.2).
- Tautomer Populations : Molecular dynamics (AMBER) simulations at pH 7–10 reveal dominant enol forms (90% at pH 10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
